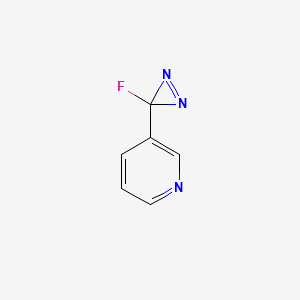
rac Toltrazuril-d3 Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Toltrazuril-d3 Sulfoxide: is an organic compound with the chemical formula C18H11D3F3O5S and a molecular weight of 444.4 g/mol . It is a deuterated derivative of toltrazuril sulfoxide, which is used as an antiparasitic agent. This compound appears as a colorless to pale yellow crystalline powder and is soluble in organic solvents such as methanol and dichloromethane .
Mechanism of Action
Target of Action
Rac Toltrazuril-d3 Sulfoxide, a derivative of Toltrazuril, is an antiprotozoal agent . Its primary targets are intracellular developmental stages of various protozoa, including stages of schizogony and gametogony . These stages are crucial for the life cycle of the protozoa, and by targeting them, the compound can effectively disrupt the growth and proliferation of these organisms .
Mode of Action
This compound interacts with its targets by undergoing metabolic transformations within the organism. Initially, it is converted into a short-lived intermediary metabolite, Toltrazuril Sulfoxide (TZR-SO) . This is then further metabolized to form the reactive Toltrazuril Sulfone (TZR-SO2) . TZR-SO2 is the active form of the drug that exerts the antiprotozoal effects .
Biochemical Pathways
The conversion of this compound to TZR-SO and subsequently to TZR-SO2 involves enzymatic reactions in the metabolic pathways of the host organism
Pharmacokinetics
Following oral administration, this compound is well absorbed and rapidly converted to TZR-SO, which is then metabolized to TZR-SO2 . The mean plasma concentrations of TZR peak at around 4-5 hours post-dose . TZR-SO2 is more slowly eliminated, with average half-lives of 231 and 245 hours, compared with TZR or TZR-SO . This prolonged elimination half-life of TZR-SO2 could contribute to the persistent clinical efficacy of the drug .
Result of Action
The result of the action of this compound is the effective treatment of infections caused by various protozoa . By targeting the intracellular developmental stages of these organisms, the compound disrupts their life cycle, thereby controlling the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the pharmacokinetics and efficacy of the drug can vary depending on the species and individual characteristics of the host organism .
Biochemical Analysis
Molecular Mechanism
Toltrazuril, the parent compound, is known to act against all intracellular stages of certain parasites . It undergoes extensive metabolism to Toltrazuril Sulfoxide and then to Toltrazuril Sulfone, which appears to have anticoccidial activity .
Temporal Effects in Laboratory Settings
Rac Toltrazuril-d3 Sulfoxide is converted to the short-lived intermediary metabolite Toltrazuril Sulfoxide, which is then further metabolized to the reactive Toltrazuril Sulfone . This metabolite is more slowly eliminated, with average half-lives of 80.3 and 82.9 hours, compared to Toltrazuril or Toltrazuril Sulfoxide . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Studies on Toltrazuril, the parent compound, have shown that it is well-absorbed following oral administration and shows long plasma half-lives
Metabolic Pathways
This compound is metabolized to Toltrazuril Sulfoxide and then to Toltrazuril Sulfone
Preparation Methods
Synthetic Routes and Reaction Conditions: : rac Toltrazuril-d3 Sulfoxide is typically synthesized through chemical synthesis methods. The preparation involves the sulfoxidation of toltrazuril, a triazinetrione derivative, using deuterated reagents to introduce deuterium atoms into the molecule . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: : rac Toltrazuril-d3 Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used to convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, often using reagents like sodium methoxide.
Major Products
Oxidation: The major product is toltrazuril sulfone.
Reduction: The major product is toltrazuril sulfide.
Substitution: Various substituted derivatives of toltrazuril can be formed depending on the nucleophile used.
Scientific Research Applications
rac Toltrazuril-d3 Sulfoxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
- Used as a reference standard in analytical chemistry for the quantification of toltrazuril and its metabolites in food samples .
Biology
Medicine
Industry
Comparison with Similar Compounds
rac Toltrazuril-d3 Sulfoxide is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for the differentiation between the parent compound and its metabolites. Similar compounds include:
Toltrazuril: The parent compound, used as an antiparasitic agent.
Toltrazuril Sulfone: A metabolite of toltrazuril with similar antiparasitic properties.
Toltrazuril Sulfide: Another metabolite formed through the reduction of toltrazuril sulfoxide.
These compounds share similar antiparasitic activities but differ in their pharmacokinetic profiles and specific applications in research and industry.
Properties
CAS No. |
1346603-43-7 |
|---|---|
Molecular Formula |
C18H14F3N3O5S |
Molecular Weight |
444.4 |
IUPAC Name |
1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |
InChI Key |
QWKYIPKCLAUFCM-BMSJAHLVSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F |
Synonyms |
1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfinyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


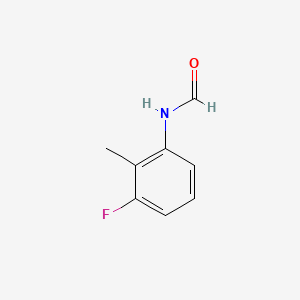
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
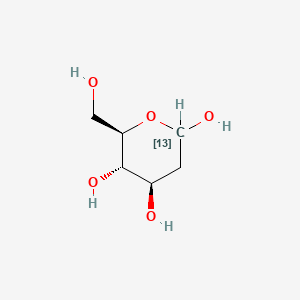

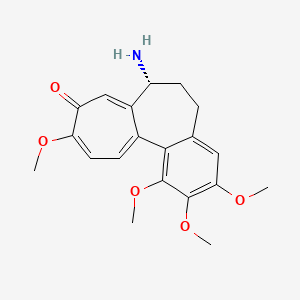
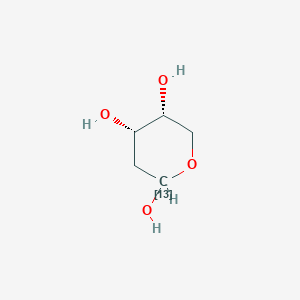
![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)
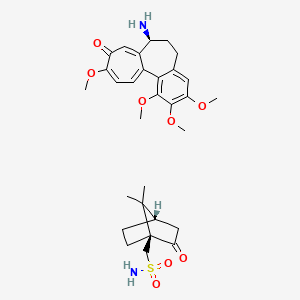
![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)
